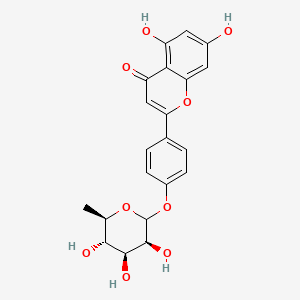

Apigenin 4'-O-rhamnoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Apigenin 4’-O-rhamnoside is a natural product that can be found in the herbs of Pandanus amaryllifolius . It has a molecular formula of C21H20O9 and an average mass of 416.4 g/mol . It is a yellow powder .

Synthesis Analysis

The synthesis of Apigenin 4’-O-rhamnoside involves the methylation of apigenin. A Class II O-methyltransferase (Pa4′OMT) was shown to react effectively with apigenin, catalyzing its conversion to acacetin . An efficient method for the synthesis of apigenin from phloroglucinol and anisaldehyde has also been developed .Molecular Structure Analysis

The molecular structure of Apigenin 4’-O-rhamnoside consists of 21 carbon atoms, 20 hydrogen atoms, and 9 oxygen atoms . It has a monoisotopic mass of 416.110718 Da .Chemical Reactions Analysis

Apigenin 4’-O-rhamnoside can strongly inhibit the classical pathway of the complement system .Physical And Chemical Properties Analysis

Apigenin 4’-O-rhamnoside has a density of 1.6±0.1 g/cm3, a boiling point of 707.4±60.0 °C at 760 mmHg, and a flash point of 252.3±26.4 °C . It has 9 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Role in Biochemical Reactions

Apigenin 4’-O-rhamnoside plays a significant role in biochemical reactions. One of the Class II OMT enzymes named 4′-O-methyltransferase (Pa4′OMT) reacts effectively with apigenin, catalyzing its conversion to acacetin . This enzyme can also catalyze other substrates like luteolin, naringenin, kaempferol, quercetin, genistein, scutellarein, and genkwanin to the corresponding 4′-methylation products .

Antioxidant Properties

Apigenin, a widely distributed flavone, exhibits excellent antioxidant properties . The methylation of apigenin, as seen in Apigenin 4’-O-rhamnoside, is generally considered to result in better absorption and greatly increased bioavailability .

Anti-inflammatory Properties

Apigenin also exhibits anti-inflammatory properties . The methylation of apigenin, as seen in Apigenin 4’-O-rhamnoside, enhances these properties, making it a potential candidate for treating inflammatory diseases .

Antitumor Properties

Apigenin has antitumor properties . The methylation of apigenin, as seen in Apigenin 4’-O-rhamnoside, enhances these properties, making it a potential candidate for treating various types of cancer .

Role in Rheumatoid Arthritis Treatment

Apigenin-4’-O-α-L-rhamnoside has been found to inhibit the activation of rheumatoid arthritis fibroblast-like synoviocytes via the MAPK signaling pathway . This provides a scientific basis for its potential application in the treatment of rheumatoid arthritis .

Role in Neuroinflammation

While not directly linked to Apigenin 4’-O-rhamnoside, apigenin has been found to have multifaceted effects in neuroinflammation . Given the enhanced properties of Apigenin 4’-O-rhamnoside, it could potentially be used in the treatment of neuroinflammatory conditions .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3/t9-,18-,19+,20+,21?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBPZZVIYGFJKU-XYAYJIHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71307301 | |

Q & A

Q1: Where can Apigenin 4'-O-rhamnoside be found naturally, and how does its presence relate to other compounds?

A1: Apigenin 4'-O-rhamnoside was identified in the roots of Cissus rotundifolia Lam., a plant used for medicinal purposes and as a vegetable. [] Interestingly, its presence in the roots coincides with a higher concentration of total flavonoids compared to the stem and leaves of the plant. [] Additionally, the roots showed a unique accumulation of six compounds with medicinal applications, including Apigenin 4'-O-rhamnoside. [] This suggests a potential link between the presence of this compound and the medicinal properties attributed to the roots of Cissus rotundifolia.

Q2: Is Apigenin 4'-O-rhamnoside present in other plant species besides Cissus rotundifolia?

A2: Yes, research indicates that Apigenin 4'-O-rhamnoside is also found in the callus extracts of both toxic and non-toxic varieties of Jatropha curcas L. along with other glycosylated flavonoids. [] This finding suggests that Apigenin 4'-O-rhamnoside might have a broader distribution in the plant kingdom than previously thought and could be a potential target for extraction and utilization from various sources.

Q3: What analytical techniques are used to identify and quantify Apigenin 4'-O-rhamnoside in plant extracts?

A3: In the study on Cissus rotundifolia, Apigenin 4'-O-rhamnoside was tentatively identified using widely targeted metabolomics analysis. [] This approach likely involved techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the compound based on its mass-to-charge ratio and fragmentation pattern. Similarly, in the research on Jatropha curcas, microQTOF-QII spectrometer analysis was employed to identify Apigenin 4'-O-rhamnoside in the callus extracts. []

Q4: What is the significance of finding Apigenin 4'-O-rhamnoside in callus cultures of Jatropha curcas?

A4: The presence of Apigenin 4'-O-rhamnoside in callus cultures of Jatropha curcas, particularly in the non-toxic variety, is significant because it suggests the possibility of using these cultures for the massive production of this potentially valuable metabolite. [] Callus cultures, being dedifferentiated plant cells grown in a controlled environment, offer a promising platform for producing plant-derived compounds like Apigenin 4'-O-rhamnoside on a larger scale, potentially reducing the reliance on field cultivation and its associated challenges.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)

![2-[4-(1-Methylethyl)phenyl]-6-phenyl-4h-thiopyran-4-one 1,1-dioxide](/img/structure/B599830.png)

![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)

![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)